5-Aminomethyl-2-tert-butylthio-pyridine
Description
5-Aminomethyl-2-tert-butylthio-pyridine is a pyridine derivative featuring an aminomethyl group at the 5-position and a tert-butylthio substituent at the 2-position.
Properties
CAS No. |
864266-68-2 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
(6-tert-butylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c1-10(2,3)13-9-5-4-8(6-11)7-12-9/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
QXCQLYRNUVHUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC=C(C=C1)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The tert-butylthio and aminomethyl groups distinguish 5-Aminomethyl-2-tert-butylthio-pyridine from other pyridine derivatives. Below is a structural comparison with analogs from the literature:
Physicochemical Properties
While direct data for 5-Aminomethyl-2-tert-butylthio-pyridine are lacking, inferences can be drawn:
- Lipophilicity : The tert-butylthio group likely increases logP compared to smaller thioethers (e.g., methylthio) or oxygen-based ethers.
- Solubility: The aminomethyl group may improve aqueous solubility relative to non-polar analogs like 2-tert-butylthio-pyridine.
- Stability : Thioethers generally exhibit greater metabolic stability than oxygen ethers but may be susceptible to oxidation .
Pharmacological Potential
- 2-(2-Aminoethyl)pyridine is widely used in ligand synthesis for metal coordination, suggesting that 5-Aminomethyl-2-tert-butylthio-pyridine could similarly serve in catalysis or chelation .
- The pyrimidine derivative in acts as a synthetic intermediate, highlighting the utility of thioether-containing heterocycles in drug discovery .
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